Cas no 53783-83-8 (N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide)

N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-yl-
- N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide
- TROMANTADINE
- 2-(2-(dimethylamino)ethoxy)-N-tricyclo (3,3,1,13,7) dec-1-ylacetamide
- EINECS 258-770-0
- EINECS 258-770-O
- N-(tricyclo(3,3,1,13,7)decyl)-2-(2-dimethylaminoethoxy)acetamide
- N-(Tricyclo(3.3.1.1(3,7))decyl)-2-(2-dimethylaminoethoxy)acetamid
- N-1-Adamantyl-2-(2-(dimethylamino)ethoxy)acetamide
- Tromantadina [INN-Spanish]
- Tromantadinum [INN-Latin]
- Tromantadinum [Latin]
- UNII-H191JFG8WA
- Viruserol
- N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide
- HY-U00124
- TROMANTADINE [INN]
- SCHEMBL148486
- CHEMBL3085149
- AKOS030573341
- Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-
- DTXSID00202062
- N-(1-adamantyl)-2-(2-dimethylaminoethyloxy)acetamide
- tromantadin
- 53783-83-8
- EN300-22285451
- CHEBI:135163
- DB13288
- Tromantadina
- H191JFG8WA
- 2-(2-(Dimethylamino)ethoxy)-N-tricyclo(3.3.1.1(3,7))dec-1-ylacetamide
- Tromantadine (INN)
- TROMANTADINE [MI]
- NS00005906
- N-1-Adamantyl-2-((2-dimethylamino)ethoxy)acetamide
- D07199
- CS-7161
- Q4463719
- TROMANTADINE [II]
- 2-(2-(Dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-ylacetamide
- N-1-Adamantyl-2-[2-(dimethylamino)ethoxy]acetamide
- TROMANTADINE [WHO-DD]
- Tromantadinum
- N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide
- Tromantadine [INN:DCF]
- N-(Adamantan-1-yl)-2-(2-(dimethylamino)ethoxy)acetamide
- CHEMBL3989506
- tromantidine
- J05AC03
- tromantadine monohydrochloride
- D06BB02
- Tromantadinum (INN-Latin)
- Tromantadinum (Latin)
- DTXCID00124553
- N-(1-adamantyl)-2-(2-dimethylaminoethoxy)acetamide
- UXQDWARBDDDTKG-UHFFFAOYSA-N
- Tromantadina (INN-Spanish)
- DA-78653
- TROMANTADINE (II)
-
- MDL: MFCD00869480
- Inchi: InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)
- InChI Key: UXQDWARBDDDTKG-UHFFFAOYSA-N
- SMILES: O=C(COCCN(C)C)NC1(C[C@H](C2)C3)C[C@H]3C[C@H]2C1
Computed Properties
- Exact Mass: 280.21500
- Monoisotopic Mass: 280.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6A^2
Experimental Properties
- Density: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 434.5°C at 760 mmHg
- Flash Point: 216.6°C
- Refractive Index: 1.533
- Solubility: Very slightly soluble (0.79 g/l) (25 º C),
- PSA: 41.57000
- LogP: 2.04050
N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide Security Information
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | DCA78383-5 mg |
Tromantadine |
53783-83-8 | 5mg |
$1,001.00 | 2023-01-05 | ||
Biosynth | DCA78383-10 mg |
Tromantadine |
53783-83-8 | 10mg |
$1,601.60 | 2023-01-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48670-1mg |
Tromantadine |
53783-83-8 | 98% | 1mg |
¥1782.00 | 2023-10-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T878572-5mg |
Tromantadine |
53783-83-8 | ≥99% | 5mg |
¥5,130.00 | 2022-01-13 | |
Ambeed | A422692-5mg |
Tromantadine |
53783-83-8 | 98% | 5mg |
$532.0 | 2025-02-19 | |
Biosynth | DCA78383-1 mg |
Tromantadine |
53783-83-8 | 1mg |
$308.00 | 2023-01-05 | ||
Biosynth | DCA78383-25 mg |
Tromantadine |
53783-83-8 | 25mg |
$3,003.00 | 2023-01-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T878572-1mg |
Tromantadine |
53783-83-8 | ≥99% | 1mg |
¥2,052.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48670-5mg |
Tromantadine |
53783-83-8 | 98% | 5mg |
¥4457.00 | 2023-10-09 | |
1PlusChem | 1P01EP7T-1mg |
Tromantadine |
53783-83-8 | ≥99% | 1mg |
$266.00 | 2024-04-30 |
N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide Related Literature
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
5. Book reviews
Additional information on N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide
Recent Advances in the Study of N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide (CAS: 53783-83-8)
N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide (CAS: 53783-83-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its adamantane backbone and dimethylaminoethoxyacetamide moiety, has been the subject of recent studies due to its potential therapeutic applications. The adamantane group is known for its lipophilicity and ability to enhance drug delivery, while the dimethylaminoethoxyacetamide moiety may contribute to its biological activity. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, mechanism of action, and potential applications in medicine.
Recent studies have explored the synthesis and optimization of N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the use of microwave-assisted synthesis to reduce reaction times and enhance efficiency. Additionally, computational modeling has been employed to predict the compound's pharmacokinetic properties, suggesting favorable absorption and distribution profiles. These advancements are critical for further development and potential clinical translation.
The mechanism of action of N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide has been investigated in the context of neurodegenerative diseases. A 2022 study published in ACS Chemical Neuroscience demonstrated that the compound exhibits neuroprotective effects by modulating glutamate receptors and reducing oxidative stress in neuronal cells. The adamantane moiety was found to enhance blood-brain barrier penetration, making it a promising candidate for treating conditions such as Alzheimer's and Parkinson's diseases. These findings were supported by in vitro and in vivo experiments, showing significant reduction in neuroinflammation and improved cognitive function in animal models.
In oncology research, N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide has shown potential as an anti-cancer agent. A 2023 study in the European Journal of Medicinal Chemistry reported that the compound inhibits the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation. The dimethylaminoethoxyacetamide group was identified as a key structural feature for this activity, with modifications to this moiety leading to variations in potency and selectivity. These results suggest that further structural optimization could yield derivatives with enhanced anti-tumor properties.
Despite these promising findings, challenges remain in the development of N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed. Recent research has begun to explore prodrug strategies and nanoparticle-based delivery systems to overcome these hurdles. A 2023 review in Advanced Drug Delivery Reviews summarized these approaches, emphasizing the need for multidisciplinary collaboration to advance the compound's clinical potential.
In conclusion, N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide (CAS: 53783-83-8) represents a versatile compound with significant promise in multiple therapeutic areas. Recent studies have advanced our understanding of its synthesis, mechanism of action, and potential applications, paving the way for future research and development. Continued efforts in structural optimization, delivery systems, and preclinical testing will be essential to fully realize its therapeutic potential.
53783-83-8 (N-(adamantan-1-yl)-2-2-(dimethylamino)ethoxyacetamide) Related Products
- 74267-27-9(N,N,N′,N′-Tetracyclohexyl-3-oxapentanediamide)
- 126572-74-5(ETH 5234)
- 2309455-82-9(Tert-butyl 2-{[7-(3-bromophenyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate)
- 2865073-22-7((4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride)
- 1805482-92-1(2,5-Bis(trifluoromethyl)-4-methylbenzyl chloride)
- 1058184-75-0(3,4-dimethoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 1869255-95-7(2-(4-(Pyrrolidin-1-yl)piperidin-1-yl)propanoic acid)
- 1416372-67-2(5-Fluoro-2-methylpyrimidin-4-amine)
- 1806403-36-0(4-Amino-2-methoxyphenylhydrazine)
- 749900-74-1(3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid)
